4,4'-Bipyridine dihydrate
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Overview
Description
4,4’-Bipyridine dihydrate is a chemical compound with the molecular formula C10H8N2·2H2O. It is a derivative of bipyridine, where two pyridine rings are connected at the 4th position. This compound is known for its use in coordination chemistry, where it acts as a ligand to form complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Bipyridine dihydrate can be synthesized through several methods, including:
Homo-coupling of Pyridine Derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst.
Electrochemical Methods: These methods utilize electrochemical cells to facilitate the coupling of pyridine derivatives.
Industrial Production Methods: In industrial settings, 4,4’-Bipyridine dihydrate is often produced through catalytic coupling reactions. The process typically involves the use of metal catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 4,4’-Bipyridine dihydrate can undergo oxidation reactions to form bipyridinium salts.
Reduction: It can be reduced to form various bipyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Bipyridinium salts.
Reduction: Various bipyridine derivatives.
Substitution: Substituted bipyridine compounds.
Scientific Research Applications
4,4’-Bipyridine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, photosensitizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridine dihydrate involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can exhibit various chemical and physical properties, making them useful in catalysis, materials science, and other fields .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms at the 2nd position.
3,3’-Bipyridine: This isomer has nitrogen atoms at the 3rd position and exhibits unique chemical behavior.
Uniqueness of 4,4’-Bipyridine Dihydrate: 4,4’-Bipyridine dihydrate is unique due to its ability to form stable complexes with a wide range of metal ions. Its structural flexibility and the exposed location of nitrogen atoms make it a versatile ligand in coordination chemistry .
Biological Activity
4,4'-Bipyridine dihydrate is a derivative of bipyridine, a compound widely recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions in co-crystal formation, and potential therapeutic implications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial and antifungal properties of 4,4'-bipyridine derivatives. Diquaternary salts of 4,4'-bipyridinium have demonstrated significant efficacy against various microbial strains. For instance, a study employing the diffusimetric gelose surface diffusion method found that modifications in the para or meta positions of substituents on the bipyridine structure influenced selectivity without markedly affecting overall activity .
Table 1: Antimicrobial Efficacy of 4,4'-Bipyridine Derivatives
Compound Type | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Diquaternary Salts | Staphylococcus aureus | < 4 μg/mL |
Klebsiella pneumoniae | < 4 μg/mL | |
Candida albicans | < 2 μg/mL | |
Coordination Polymers | E. coli | > 50 μg/mL |
Candida krusei | > 50 μg/mL |
The above table summarizes findings from various studies indicating that while some derivatives exhibit potent antimicrobial activity at low concentrations, others require higher doses to achieve similar effects.
Co-Crystal Formation
The interaction of 4,4'-bipyridine with other pharmaceutical compounds has led to the formation of co-crystals that enhance solubility and bioavailability. A case study involving Zaltoprofen and 4,4'-bipyridine demonstrated that co-crystals formed between these compounds exhibited significantly improved solubility in water and buffer solutions compared to pure Zaltoprofen .
Research Findings on Co-Crystals
- Thermodynamic Models : Differential Scanning Calorimetry (DSC) was utilized to analyze the thermal properties of these co-crystals, revealing insights into their stability and composition.
- Characterization Techniques : X-ray diffraction and FT-IR spectroscopy confirmed the successful formation of co-crystals and provided data on molecular interactions.
Case Studies
Several studies have investigated the biological implications of 4,4'-bipyridine derivatives:
- Antimicrobial Properties : A study assessed the effectiveness of various bipyridine derivatives against multi-drug resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated promising activity against these pathogens .
- Biofilm Inhibition : Another investigation focused on the antibiofilm activity of coordination polymers derived from bipyridine. These compounds were effective in inhibiting biofilm formation at concentrations as low as 2 μg/mL, showcasing their potential in treating infections associated with biofilms .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine;dihydrate |
InChI |
InChI=1S/C10H8N2.2H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H2 |
InChI Key |
SMEGNDLCVNPDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.O.O |
Origin of Product |
United States |
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